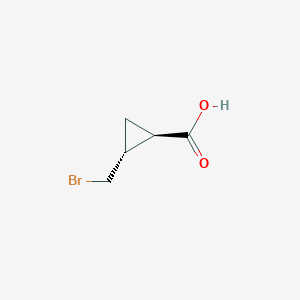

(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid

説明

(1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a bromomethyl substituent at the C-2 position and a carboxylic acid group at C-1, with both chiral centers in the R configuration. The ester can be hydrolyzed under basic conditions (e.g., LiOH or NaOH) to yield the carboxylic acid, a common strategy for cyclopropane carboxylate derivatives .

Its stereochemistry also impacts biological interactions, as seen in structurally related cyclopropane derivatives with anti-inflammatory or enzyme-inhibiting properties .

特性

IUPAC Name |

(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQSHSVDKSNJTQ-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its bromomethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives. For instance, it can be transformed into other functionalized cyclopropanes or used to construct larger cyclic structures through ring-opening reactions.

Reactivity Profile

The reactivity of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid is characterized by its ability to undergo:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or alcohols.

- Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.

Medicinal Chemistry

Potential Therapeutic Uses

Research indicates that this compound may have potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity

A study demonstrated that derivatives of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid exhibited antiviral properties against respiratory syncytial virus (RSV). Modifications to the bromomethyl group enhanced the efficacy while maintaining low toxicity levels. This suggests that further exploration could lead to effective antiviral agents.

Case Study: Anticancer Properties

Another investigation focused on the anticancer potential of this compound. In vitro studies showed that certain derivatives could induce apoptosis in cancer cells, indicating a mechanism worth exploring for new chemotherapeutic agents.

Materials Science

Development of New Materials

The unique properties of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid make it valuable in materials science. Its ability to form cross-linked structures can be utilized in creating polymers with specific mechanical properties.

作用機序

The mechanism by which (1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

類似化合物との比較

Comparison with Structurally Similar Cyclopropane Carboxylic Acids

Cyclopropane carboxylic acids are widely studied for their unique reactivity and bioactivity. Below is a detailed comparison of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid with key analogs:

Table 1: Structural and Functional Comparison of Cyclopropane Carboxylic Acid Derivatives

Key Observations

Substituent Effects on Reactivity: The bromomethyl group in the target compound enhances electrophilicity compared to halogenated aryl analogs (e.g., 2-chlorophenyl or 4-fluorophenyl derivatives), making it more reactive in nucleophilic substitutions . Amino-substituted derivatives (e.g., 1-amino-2-phenylcyclopropane-1-carboxylic acid) exhibit zwitterionic behavior, influencing solubility and biological targeting .

Biological Activity: The 6-bromonona-dienyl analog demonstrates significant anti-inflammatory activity (43% inhibition of NO production in macrophages), highlighting the role of extended hydrophobic chains in bioactivity . Pyrrolidin-2-yl derivatives are investigated as sodium channel inhibitors, suggesting that nitrogen-containing substituents enhance interactions with ion channels .

Physical Properties :

- Fluorophenyl derivatives have lower pKa values (~4.56) compared to unsubstituted cyclopropane carboxylic acids (pKa ~4.8–5.0), attributed to the electron-withdrawing fluorine atom .

- Brominated compounds (e.g., bromomethyl or bromo-dienyl) generally exhibit higher molecular weights and densities due to bromine’s atomic mass .

Synthetic Accessibility: Ethyl esters (e.g., ethyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate) are common intermediates, hydrolyzable to carboxylic acids under mild basic conditions . Wittig reactions and ozonolysis are key steps for introducing unsaturated chains, as seen in the synthesis of the bromonona-dienyl derivative .

生物活性

(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid, identified by its CAS number 7051-34-5, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring with a bromomethyl group and a carboxylic acid functional group. The stereochemistry at the 1 and 2 positions is crucial for its biological activity.

Biological Activity Overview

The biological activity of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid has been explored in several contexts, including:

- Antimicrobial Activity : Studies have shown that derivatives of cyclopropane compounds exhibit varying degrees of antimicrobial properties against bacteria and fungi.

- Enzyme Inhibition : Some compounds in this class have been identified as inhibitors of specific enzymes, contributing to their potential as therapeutic agents.

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL for Staphylococcus aureus, indicating strong antibacterial properties.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that certain derivatives of this compound effectively inhibited β-lactamases, critical enzymes responsible for antibiotic resistance. The IC50 values were reported in the low micromolar range, suggesting potential for development into therapeutic agents against resistant bacterial strains.

The mechanism by which (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid exerts its biological effects involves:

- Cell Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.

- Enzyme Binding : The carboxylic acid group may facilitate binding to active sites on enzymes, inhibiting their function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。